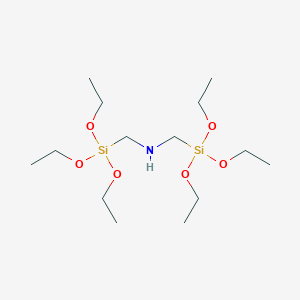

Bis(triethoxysilylmethyl)amine

Description

Conceptual Framework of Bridged Organosilanes and Amine-Functionalized Siloxanes

Bridged organosilanes are characterized by an organic group linking two or more silicon atoms. This bridging structure imparts a degree of flexibility or rigidity to the resulting material, depending on the nature of the organic linker. In the case of Bis(triethoxysilylmethyl)amine, the secondary amine group acts as the organic bridge.

Amine-functionalized siloxanes are a subclass of organosilicon compounds where an amine group is incorporated into the molecular structure. This functionalization introduces basicity, the ability to form hydrogen bonds, and chelating properties. gelest.com The amino groups can be located at the terminal positions of a polysiloxane chain or as pendant groups along the backbone. researchgate.netvot.pl These functionalities make them valuable in a wide range of applications, including as adhesion promoters, in surface modification, and as crosslinking agents. researchgate.netgoogle.com The reactivity of the amine group can be further tailored for specific applications. gelest.com

Significance in the Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). rsc.orgmdpi.com this compound is a key precursor in the synthesis of these materials due to its bifunctional nature. The triethoxysilyl groups can undergo hydrolysis and condensation to form a robust inorganic silica (B1680970) network, while the central amine group provides a site for organic functionalization or can directly contribute to the material's properties.

The sol-gel process is commonly employed to create these hybrid materials from precursors like this compound. In this process, the hydrolysis of the ethoxy groups leads to the formation of silanol (B1196071) (Si-OH) groups. These silanols then condense with each other or with other hydrolyzed silane (B1218182) molecules to form a crosslinked, three-dimensional siloxane network. The resulting materials can be tailored to have specific properties, such as high surface area and controlled porosity. uctm.edu For instance, amine-functionalized bridged silsesquioxanes, derived from related precursors, have been synthesized to create materials with unique optical properties. frontiersin.org

The incorporation of the amine functionality within the inorganic matrix can lead to materials with applications in catalysis, CO2 capture, and as adsorbents for heavy metals. uctm.eduresearchgate.net For example, hybrid materials synthesized from bis-[3-(trimethoxysilyl)propyl]amine have shown potential for adsorbing mercury ions from acidic solutions. uctm.edu

Overview of Current Research Trajectories in this compound Chemistry

Current research involving this compound and related compounds is focused on the development of novel functional materials with tailored properties. One significant area of investigation is the synthesis of highly luminescent materials. Amine-functionalized bridged silsesquioxanes synthesized from a similar precursor, bis[(3-trimethoxysilyl)propyl]amine, have been shown to exhibit high emission quantum yields, making them promising for applications in optics and solid-state electrochemistry. frontiersin.org

Another active research direction is the development of membranes for gas separation. researchgate.net The amine groups within the hybrid material can interact with CO2, facilitating its separation from other gases like nitrogen. researchgate.net Researchers are exploring the copolymerization of amine-containing organosilanes with other bridged silanes to optimize membrane performance for CO2 capture. researchgate.netresearchgate.net

Furthermore, the use of these compounds in the creation of ordered mesoporous materials continues to be an area of interest. researchgate.net The ability to control the structure and functionality of the pores at the nanoscale opens up possibilities for applications in catalysis, drug delivery, and sensing. The development of hybrid materials with low microporosity is also being explored for chromatographic applications. epo.org

Structure

2D Structure

Properties

IUPAC Name |

1-triethoxysilyl-N-(triethoxysilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H35NO6Si2/c1-7-16-22(17-8-2,18-9-3)13-15-14-23(19-10-4,20-11-5)21-12-6/h15H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWKBIVCHPPAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H35NO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621220 | |

| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17907-63-0 | |

| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Preparation Routes for Bis(triethoxysilylmethyl)amine

The formation of this compound can be achieved through various synthetic pathways, with nucleophilic substitution and amination strategies being the most prominent.

A primary and widely utilized method for synthesizing this compound involves the nucleophilic substitution reaction between a (halomethyl)silane and an amine. kaimosi.comsavemyexams.com Specifically, (chloromethyl)triethoxysilane (B101003) serves as a key precursor. nbinno.com In this reaction, the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion. savemyexams.comchemguide.co.uk

The reaction of (chloromethyl)triethoxysilane with ammonia (B1221849) is a direct route to forming the primary amine, which can then be further reacted to yield the desired bis-substituted product. chemguide.co.ukwikipedia.org The initial reaction forms a primary amine, which can then act as a nucleophile itself and react with another molecule of (chloromethyl)triethoxysilane. To favor the formation of the primary amine as an intermediate, a large excess of ammonia is often used. chemguide.co.uk The subsequent reaction of the primary amine with a second equivalent of (chloromethyl)triethoxysilane leads to the formation of this compound. This multi-step process can sometimes lead to a mixture of primary, secondary, and tertiary amines, making purification a critical step. chemguide.co.uk

A patent describes a preparation method where chloromethyl trichlorosilane (B8805176) is first reacted with ethanol (B145695) to generate chloromethyl triethoxysilane. google.com This is followed by a substitution reaction with an organic amine to produce the functionalized α-amino triethoxysilane. kaimosi.comgoogle.com

Amination strategies are fundamental to the synthesis of a wide range of organosilane compounds, including this compound. azmax.co.jp These strategies involve the introduction of an amine group into an organosilicon molecule. One common approach is the reaction of an alkyl halide with ammonia or a primary amine, as discussed in the context of nucleophilic substitution. savemyexams.comchemguide.co.uk

Another strategy involves the "amination" of organosilanes, which can encompass various reactions that result in the formation of a Si-C-N linkage. For instance, the reaction of chloromethyldimethylchlorosilane with amines like diethylamine (B46881) and aniline (B41778) occurs at the Si-Cl group to form the corresponding silylamines. researchgate.net The choice of amine and reaction conditions can influence the final product. For example, using a large excess of ammonia can help to minimize the formation of polysubstituted products. chemguide.co.uk

The synthesis of various aminated organosilanes, such as those modified on mesoporous silica (B1680970) (SBA-15), often utilizes amination agents like (3-aminopropyl)triethoxysilane (APTES). researchgate.net While not a direct synthesis of the title compound, this demonstrates the broader utility of amination in creating functional organosilane materials.

The choice of synthetic pathway for this compound depends on factors such as desired purity, yield, and scalability.

| Synthetic Pathway | Precursors | Key Reaction Type | Advantages | Disadvantages |

| Two-step Nucleophilic Substitution | (Chloromethyl)triethoxysilane, Ammonia | Nucleophilic Substitution | Readily available precursors. | Can produce a mixture of primary, secondary, and tertiary amines, requiring careful control of stoichiometry and purification. chemguide.co.uk |

| Direct Amination | (Chloromethyl)triethoxysilane, Bis(trimethylsilyl)amine | Transamination/Silylation | Can offer a more direct route to the final product. | May require specialized silylating agents. |

| Stepwise Alkylation | Primary amine, (Chloromethyl)triethoxysilane | Nucleophilic Substitution | Allows for controlled, stepwise synthesis. | Requires the initial synthesis or availability of the primary amine precursor. |

Reaction conditions play a crucial role in the outcome of these syntheses. For instance, the reaction of (chloromethyl)triethoxysilane with an organic amine is often carried out at elevated temperatures (70-200 °C) under a nitrogen atmosphere. kaimosi.com The use of a solvent like petroleum ether, toluene, or n-hexane is also common. google.com In some cases, a base such as triethylamine (B128534) is used to neutralize the HCl generated during the reaction. google.com

Synthesis of Modified this compound Derivatives

The versatility of this compound allows for the synthesis of various modified derivatives with tailored properties.

The secondary amine group in this compound is a key site for further functionalization. This allows for the covalent grafting of the molecule onto surfaces or its incorporation into larger polymer structures. nbinno.com For example, the amine can be reacted with various electrophiles to introduce new functional groups.

The synthesis of N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine is an example of a derivative where the amine is part of a cyclic structure. The synthesis of dumbbell-like amine-functionalized bis-C60 fullerenes from bis-α-silyl tertiary benzyl (B1604629) amines highlights the potential for creating complex architectures through the functionalization of the amine. thieme.de

Derivatives of this compound can be synthesized to contain additional silane (B1218182) functionalities. This can enhance their ability to act as crosslinkers or adhesion promoters. gelest.com For instance, a study on the synthesis of bis-organosilanes describes the preparation of compounds like N-((triethoxysilyl)methyl)-N-(3-trimethoxysilyl)propyl)butan-1-amine via nucleophilic substitution. jyu.fi

The synthesis of 1,3-Bis[(triethoxysilyl)methyl]tetrahydropyrimidin-2-one involves the reaction of urea (B33335) with N,N′-bis(silylmethyl)propylenamines, demonstrating the incorporation of the bis(silylmethyl)amine structure into a heterocyclic ring system. researchgate.net Such modifications can lead to dipodal silanes which exhibit enhanced hydrolytic stability compared to conventional silanes. gelest.comgelest.com

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Condensation Kinetics of Triethoxysilyl Groups

The reactivity of Bis(triethoxysilylmethyl)amine is significantly influenced by its two triethoxysilyl groups. These groups are susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of siloxane networks. The kinetics of these reactions are, in turn, heavily dependent on the catalytic conditions employed.

Influence of Catalytic Conditions (Acidic, Basic)

The hydrolysis of alkoxysilanes, such as the triethoxysilyl groups in this compound, can be catalyzed by both acids and bases. unm.edu Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. Conversely, under basic conditions, the silicon atom is directly attacked by a hydroxide (B78521) ion. unm.edu

The rate of hydrolysis is generally at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions. unm.edu For many alkoxysilanes, acid-catalyzed hydrolysis is found to be considerably faster than base-catalyzed hydrolysis. researchgate.net The presence of the amine functional group in this compound can influence the local pH and thus the hydrolysis rate. The basicity of the amine (predicted pKa ~10.2) can contribute to base-catalyzed hydrolysis.

The condensation reaction, which follows hydrolysis and leads to the formation of siloxane (Si-O-Si) bonds, is also subject to acid and base catalysis. unm.edu The rate of condensation is slowest around pH 4.5 and is specifically catalyzed by both acid and base. unm.edu The structure of the resulting polysilsesquioxane network is highly dependent on the catalytic conditions. Acid-catalyzed processes with low water content tend to produce weakly branched, polymeric networks, whereas base-catalyzed hydrolysis with a high water-to-silane ratio results in more highly branched, colloidal-like particles. unm.edu

Table 1: Influence of pH on Hydrolysis and Condensation of Alkoxysilanes

| Reaction | Catalytic Condition | General pH-Rate Profile |

| Hydrolysis | Acid-Catalyzed | Rate increases as pH decreases from 7 |

| Base-Catalyzed | Rate increases as pH increases from 7 | |

| Condensation | Acid-Catalyzed | Rate increases as pH decreases from ~4.5 |

| Base-Catalyzed | Rate increases as pH increases from ~4.5 |

This table provides a generalized overview based on the behavior of alkoxysilanes.

Mechanisms of Siloxane Network Formation and Cross-linking

The formation of a siloxane network from this compound proceeds through a sol-gel process involving hydrolysis and condensation. The initial hydrolysis of the triethoxysilyl groups yields silanol (B1196071) (Si-OH) intermediates. These silanols are more unstable in alcoholic solutions compared to pure water and are prone to self-condensation, which forms siloxane bridges. researchgate.net

The condensation process involves the reaction between silanol groups or between a silanol group and an unhydrolyzed ethoxy group, releasing water or ethanol (B145695), respectively. This leads to the formation of a three-dimensional cross-linked network. researchgate.netspecialchem.com The structure of this network can be described by different degrees of condensation, often denoted as T¹, T², and T³ structures, which correspond to a silicon atom being bonded to one, two, or three siloxane bridges, respectively. researchgate.net These structures can be identified using techniques like 29Si NMR spectroscopy. researchgate.net

The cross-linking density, which is the number of cross-links per unit volume, significantly impacts the final properties of the material. nih.gov The formation of covalent bonds during cross-linking creates a robust and stable three-dimensional structure. specialchem.com This process is crucial for applications such as forming protective coatings and modifying surfaces. mdpi.comgoogle.com The cross-linking of siloxane polymers can be achieved through condensation reactions, which involve a polymer with silanol or other hydrolyzable groups, a multifunctional cross-linking agent like this compound, and a catalyst. researchgate.net

Reactions Involving the Amine Functional Group

The secondary amine group in this compound provides a site for a variety of chemical reactions, allowing for its derivatization and interaction with other molecules.

Formation of Covalent Linkages with Organic and Inorganic Species

The dual functionality of this compound, possessing both hydrolyzable silyl (B83357) groups and a reactive amine, makes it an excellent coupling agent. The triethoxysilyl groups can form covalent siloxane bonds with inorganic substrates such as glass, metals, and silica (B1680970). mdpi.comgoogle.com This is typically achieved by hydrolysis and condensation of the silyl groups on the substrate surface.

Simultaneously, the amine group is available to form covalent bonds with organic polymers or molecules. For example, it can react with epoxy resins, isocyanates, and other functional groups present in organic matrices. specialchem.comgelest.com This dual reactivity allows this compound to act as a molecular bridge, creating a strong and durable interface between inorganic and organic materials. This is a key principle behind its use in adhesives, coatings, and composite materials to improve adhesion and mechanical properties. gelest.com

Protonation and Salt Formation Dynamics

The secondary amine group in this compound is basic and can be protonated by acids to form an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The extent of protonation is dependent on the pH of the solution and the pKa of the amine. nih.govgoogle.com The pKa is a measure of the acidity of the conjugate acid of the amine; a higher pKa corresponds to a more basic amine. nih.gov

Protonation of the amine can significantly alter the properties and reactivity of the molecule. For instance, protonated amino-functional siloxanes have been used in various applications. google.com Salt formation can also be used to create specific molecular assemblies. For example, calixarenes have been designed to act as receptors for ion pairs, including ammonium salts, through a combination of hydrogen bonding and other non-covalent interactions. researchgate.net The formation of salts can also be a key step in certain synthetic procedures. wikipedia.org

Interfacial Reaction Mechanisms with Substrate Surfaces

Initial Hydrolysis

The primary step in the reaction mechanism is the hydrolysis of the ethoxysilyl groups (Si-OC₂H₅) into reactive silanol groups (Si-OH). This reaction requires the presence of water, which can be available from atmospheric moisture, adsorbed on the substrate surface, or as a component in the application solution. gelest.comresearchgate.net The reaction proceeds via a nucleophilic substitution pathway, liberating ethanol as a byproduct.

R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH

A crucial aspect of this compound is the intramolecular catalytic effect of the central amine group. The amine functionality can catalyze the hydrolysis of the alkoxysilane. mdpi.comfrontiersin.org This is particularly effective under neutral or basic conditions, where the amine can activate water molecules. mdpi.com The rate of hydrolysis is significantly influenced by pH; it is generally slow at neutral pH but accelerates under acidic or basic conditions. gelest.com For industrial applications, aqueous compositions are often prepared by controlled hydrolysis, followed by the removal of the ethanol byproduct to create stable, solvent-free systems ready for application. google.comgoogle.com

Condensation and Network Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions with other silanol groups. This process forms stable siloxane bridges (Si-O-Si) and releases water.

2 R-Si(OH)₃ → (HO)₂Si-O-Si(OH)₂ + H₂O

This condensation can occur between adjacent this compound molecules, leading to the formation of a cross-linked, three-dimensional polysiloxane network on the substrate surface. The extent of this self-condensation versus surface reaction depends on factors like silane (B1218182) concentration, water availability, and temperature. researchgate.netgoogle.com

Interfacial Covalent Bonding

The defining step for surface modification is the covalent bonding of the silane to the substrate. Most inorganic substrates, such as glass, silica, alumina, and various metal oxides, possess a surface layer rich in hydroxyl groups (M-OH, where M can be Si, Al, etc.). wikipedia.orgresearchgate.net The silanol groups of the hydrolyzed this compound react directly with these surface hydroxyls to form highly durable, covalent M-O-Si bonds. google.comwikipedia.org

M-OH + (HO)₃Si-R → M-O-Si(OH)₂-R + H₂O

This reaction anchors the silane film to the substrate, creating a stable interphase. The result is a robust layer that is often resistant to removal by water, even at elevated temperatures. google.comgoogle.com

Role of the Amine Group at the Interface

The combination of covalent siloxane bonding to the substrate and the potential for the amine to form secondary bonds results in the formation of stable, water-repellent (hydrophobic) layers. google.com

Table 1: Summary of Interfacial Reactions of this compound

| Substrate Type | Dominant Surface Groups | Primary Reaction Mechanism | Resulting Bonds |

| Glass, Silica | Silanol (Si-OH) | Condensation between silane-silanols and surface-silanols. | Covalent Si-O-Si |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Metal-Hydroxyls (M-OH) | Condensation between silane-silanols and surface M-OH groups. | Covalent M-O-Si |

| Metals | Hydroxide layer (M-OH) formed upon exposure to moisture. googleapis.com | Condensation with the surface hydroxide layer. | Covalent M-O-Si |

Applications in Advanced Material Synthesis

Formation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. Bis(triethoxysilylmethyl)amine is a key ingredient in the synthesis of these materials. mdpi.combohrium.com

Control of Nanostructure and Porosity in Hybrid Networks

The structure of this compound allows for precise control over the nanostructure and porosity of the resulting hybrid materials. By varying the concentration of the organosilane and the reaction conditions, the size and distribution of pores within the material can be tailored. mdpi.com This control is crucial for applications such as catalysis, separation membranes, and drug delivery systems. For instance, the use of bridged silsesquioxane precursors, including those with amine functionalities, in combination with templates like cetyltrimethylammonium bromide, enables the synthesis of mesostructured organosilicas with ordered hexagonal symmetries and well-defined morphologies. iaea.org However, increasing the proportion of the amine-functionalized precursor can lead to a decrease in surface area and pore volume. iaea.orgresearchgate.net

Incorporation into Structured Silicates (e.g., Mesoporous Organosilicas, Zeolites)

This compound and similar amine-functionalized silanes are instrumental in the synthesis of structured silicates like periodic mesoporous organosilicas (PMOs) and the modification of zeolites. iaea.orgscholaris.ca PMOs are a class of materials with organic groups integrated into the framework of mesoporous silica (B1680970). The incorporation of amine functionalities can enhance their performance in applications like catalysis and adsorption. researchgate.net

In the context of zeolites, which are microporous crystalline aluminosilicates, amine-functionalized silanes can be used for surface modification. polinema.ac.id This modification, often achieved through grafting, introduces amine groups onto the zeolite surface, which can improve its properties for specific applications such as CO2 capture. polinema.ac.id The amine groups can interact with the hydroxyl groups on the zeolite surface, forming stable chemical bonds. polinema.ac.id The synthesis of organic-inorganic hybrid zeolites, where organic groups are part of the framework, has also been explored, offering unique properties compared to traditional zeolites. researchgate.net

Functional Coatings and Surface Modification

The ability of this compound to form strong bonds with various substrates makes it an excellent candidate for creating functional coatings and modifying surfaces.

Enhanced Adhesion and Interfacial Bonding

One of the primary applications of this compound is as an adhesion promoter. ontosight.ai It improves the bond between different materials, such as organic resins and inorganic substrates like metals, glass, and silica. ontosight.aisinosil.com The triethoxysilyl groups hydrolyze to form silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of the inorganic substrate, forming strong covalent bonds. jyu.fichemicalbook.com The amine functionality can interact with the organic polymer matrix, creating a durable link at the interface. gelest.com This enhanced adhesion is critical in applications like adhesives, sealants, and composite materials. ontosight.aigelest.com

Corrosion Protection Layers

This compound and related bis-amino-functional silanes are used to create protective coatings that inhibit corrosion on metal surfaces. gelest.comgoogle.com When applied to a metal substrate, the silane (B1218182) hydrolyzes and condenses to form a dense, cross-linked siloxane film. This film acts as a barrier, preventing corrosive agents like water and ions from reaching the metal surface. chemicalbook.com The amine functionality can contribute to the protective properties of the coating. sigmaaldrich.com Aqueous, solvent-free compositions based on bis-aminofunctional alkoxysilanes have been developed to provide environmentally friendly corrosion protection for metals. google.com These coatings can be cured at room temperature and exhibit excellent adhesion to the metal surface. google.com

Surface Wettability Control

The ability to control the wetting behavior of a surface is crucial for a wide range of applications, from self-cleaning windows to biomedical devices. The modification of surfaces with organosilanes like this compound is a key strategy for tuning these properties.

Immobilization of Functional Moieties

The secondary amine group in this compound is a versatile anchor point for the immobilization of a wide variety of functional molecules. This capability is fundamental to creating materials with tailored chemical, biological, or catalytic properties. Amine functional groups play a significant role in immobilization strategies, as they can react under various conditions to bind other molecules without requiring complex pre-activation steps. u-bordeaux.fr

This process involves the silane first forming a stable bond with a substrate, followed by the attachment of the desired moiety to its amine group. This method has been successfully used to:

Create functionalized mesoporous materials: The amine group can be integrated into the framework of periodic mesoporous organosilicas (PMOs). For example, the related compound bis-[(3-triethoxysilyl)propyl] amine (BTESPA) has been used as a silica source to incorporate amine functionalities directly into the material's structure. researchgate.net

Anchor charged species: this compound can be used to form immobilized quaternary salts, creating permanently charged surfaces. gelest.com

Attach biomolecules: The amine group can be used to covalently bind enzymes and other biomolecules. For instance, the enzyme invertase has been immobilized within SBA-15 silica structures using a related bipyridinium-based bis-silane. researcher.life This leverages the reactivity of the amine group to form a stable linkage, effectively tethering the biomolecule to the support. u-bordeaux.fr

Membrane Fabrication for Selective Separations

This compound and its analogues are instrumental in the fabrication of advanced membranes for separating gases and liquids. Their ability to form well-defined organosilica networks allows for precise control over pore size and surface chemistry, which are the primary determinants of membrane performance.

Gas Separation Membranes (e.g., CO2 capture, N2 separation)

Amine-functionalized membranes are highly effective for carbon dioxide (CO2) capture due to the reversible chemical reaction between the basic amine groups and the acidic CO2 molecules. andritz.com This "facilitated transport" mechanism significantly enhances the selectivity of the membrane for CO2 over other gases like nitrogen (N2). andritz.com

Polysilsesquioxane (PSQ) membranes prepared from amine-containing precursors are particularly promising for this application due to their high thermal stability. researchgate.net Research on membranes made by copolymerizing bis(triethoxysilyl)ethane (BTESE) with various aminosilanes has provided valuable insights. A study comparing different amine precursors found that membranes derived from the propyl-bridged analogue, bis(triethoxysilylpropyl)amine (BTESPA), exhibited higher CO2 permeance but lower CO2/N2 selectivity compared to those made with other aminosilanes like APTES. researchgate.net

| Amine Precursor (Copolymerized with BTESE) | CO₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | CO₂/N₂ Permselectivity |

|---|---|---|

| Bis(triethoxysilylpropyl)amine (BTESPA) | High | Low |

| (Aminopropyl)triethoxysilane (APTES) | Medium | Medium |

| (Aminoethylaminopropyl)triethoxysilane (AEAPTES) | Low | High |

This trade-off between permeance and selectivity highlights the importance of precursor selection in membrane design. researchgate.net The higher permeance of the BTESPA-derived membrane is attributed to a potentially more open or flexible network structure, while the higher selectivity of other membranes suggests a network with more optimized pore sizes for discriminating between CO2 and N2 molecules. researchgate.net

Design of Novel Membrane Architectures for Permeance and Selectivity

The performance of a membrane is dictated by its molecular architecture. The use of bridged organosilane precursors like this compound allows for the creation of novel membrane structures with tailored permeance and selectivity. mdpi.com By modifying a base polymer like poly(vinyl alcohol) (PVA) with a bis(trialkylsilyl) precursor, it is possible to improve both permeability and selectivity simultaneously. nih.gov

The key factors in designing these architectures include:

Network Density and Pore Size: The conditions used during membrane fabrication, such as the calcination temperature, directly influence the condensation of the silanol groups. mdpi.com Higher temperatures typically lead to a denser organosilica network with smaller pores, which generally increases selectivity but may decrease permeance. mdpi.com

Organic Bridging Group: The nature of the organic group linking the two silicon atoms affects the flexibility and spacing of the polymer chains. The short, single-carbon methyl bridge in this compound would be expected to create a relatively rigid and dense network compared to longer, more flexible bridges like ethane (B1197151) or octane. researchgate.net

Introduction of Dopants: The incorporation of metal atoms into the organosilica framework can alter the pore structure. mdpi.com While some metals can create a denser structure with smaller pores, others have been shown to form larger, more open pores, thereby increasing permeance at the cost of selectivity. mdpi.com

These design principles allow for the fabrication of membranes targeted for specific separations, from hydrogen purification to the dehydration of alcohols. mdpi.comnih.gov

Catalytic Applications and Supports

The ability to immobilize catalytic species onto a solid support is a cornerstone of modern chemical manufacturing, combining the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous systems.

Anchoring of Homogeneous Catalysts

This compound is an effective linker for anchoring homogeneous metal catalysts to solid supports like silica. The process involves the triethoxysilyl groups forming strong covalent bonds with the support surface, while the central amine group coordinates to the metal center of the catalyst, effectively tethering it.

A notable example is the use of a silane blend containing this compound to anchor a Palladium(II) chloride (PdCl₂) catalyst to a silica support. gelest.com This immobilized catalyst was developed to accelerate the Tsuji-Trost reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. gelest.com The bifunctional nature of the silane provides a stable anchor, preventing the expensive metal catalyst from leaching into the product stream and allowing for its recovery and reuse. The development of such ligands is critical for the performance and selectivity of transition metal catalysts. nih.gov

| Catalyst | Support | Anchoring Agent | Application | Reference |

|---|---|---|---|---|

| Palladium(II) chloride (PdCl₂) | Silica | This compound | Tsuji-Trost Reaction | gelest.com |

This strategy of using amine-functionalized silanes to bridge the gap between homogeneous and heterogeneous catalysis provides a powerful tool for creating more efficient, selective, and sustainable chemical processes. semanticscholar.org

Development of Organocatalytic Systems and Supports

This compound and structurally similar bis-amino silanes are instrumental in the development of advanced organocatalytic systems. Their unique molecular structure, featuring two trialkoxysilyl groups and a central secondary amine, allows them to function both as catalysts themselves and as robust supports for other catalytic species.

The amine functionality inherent in these molecules can act as a basic catalyst. For instance, related bis-aminofunctional silanes are known to catalyze certain reactions, sometimes in the presence of a co-catalyst like zirconium n-propylate. google.com The secondary amine in this compound can participate in a variety of organocatalytic transformations, a field that has become a major branch of catalysis alongside biocatalysis and metal catalysis. rsc.org Amine organocatalysis, in general, leverages the ability of amines to form reactive intermediates, such as iminium or enamine ions, to facilitate chemical reactions. nih.gov

Perhaps more significantly, bis-amino silanes are excellent precursors for creating solid catalyst supports. The dual triethoxysilyl groups can undergo hydrolysis and condensation (sol-gel process) to form a stable, cross-linked silica (siloxane) network. When this process is performed, the amine group becomes an integral, covalently bonded part of the inorganic matrix. This creates an amine-functionalized organosilica material. ottokemi.comchemicalbook.comsilimtec.com

These hybrid materials offer several advantages as catalyst supports:

Immobilization of Catalysts: The amine groups can serve as anchoring sites to immobilize metal catalysts or other organocatalysts, preventing the catalyst from leaching into the reaction mixture. scielo.org.za

Spatial Isolation: By grafting onto a solid support like silica, the amine catalytic sites can be spatially isolated, which can enhance catalytic activity and prevent undesirable side reactions. scielo.org.zanih.gov

Cooperative Catalysis: The presence of both amine groups and surface silanol (Si-OH) groups on the support can lead to cooperative catalysis, where both functionalities participate in activating the reactants. nih.gov

Research on related compounds like Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) has demonstrated the synthesis of amine-modified mesostructured organosilica specifically for applications in catalysis. ottokemi.comchemicalbook.comsilimtec.com These materials possess high surface areas and ordered pore structures, which are highly desirable for heterogeneous catalysis. researchgate.net

Table 1: Application of Amine-Functionalized Silanes in Organocatalytic Systems

| Application Area | Silane Type | Function | Research Finding |

|---|---|---|---|

| Catalyst Support | Bis-amino silanes (e.g., BTMSPA) | Precursor for amine-functionalized organosilica | Creates stable, high-surface-area supports with integrated amine sites for catalysis. ottokemi.comchemicalbook.comsilimtec.com |

| Heterogeneous Catalysis | Aminopropyl-functionalized silica | Solid base catalyst | Used in flow-reactors for Knoevenagel condensation, with performance influenced by amine loading and surface properties. nih.gov |

| Catalyst Immobilization | Amino-silica | Tethering surface for ligands | Provides a covalent anchor for phosphine-based ligands used in oligomerization catalysis. scielo.org.za |

| Direct Catalysis | Bis-aminofunctional silanes | Base catalyst | Can act as a catalyst, sometimes with co-catalysts, for crosslinking and curing reactions. google.com |

Role in Polymerization Catalyst Systems

In the realm of polymerization, this compound and its chemical relatives play multifaceted roles, often acting as crucial components within a larger catalytic system rather than as the sole polymerization initiator. Their function is primarily derived from the nucleophilic/basic nature of the amine group and the network-forming capability of the silyl (B83357) groups.

One documented role for bis-organofunctional silanes is as an external electron donor during polymerization reactions. mdpi.com In certain polymerization systems, particularly those involving Ziegler-Natta or metallocene catalysts, electron donors are added to control the stereochemistry of the resulting polymer and to improve catalyst activity and stability. The secondary amine in this compound can fulfill this role.

Furthermore, basic amines can be used as catalysts or co-catalysts for the condensation and curing of silane-terminated polymers. google.com The hydrolysis of the triethoxysilyl groups on this compound generates reactive silanol (Si-OH) groups. These silanols can then undergo condensation with each other and with other silane-functionalized molecules or polymers, forming a stable siloxane (Si-O-Si) cross-linked network. The amine functionality can catalyze this condensation process, promoting the curing and hardening of materials like adhesives, sealants, and coatings. A patent mentions this compound specifically as a component in moisture-hardening materials, where it can be used alongside catalysts like dibutyltin (B87310) dilaurate to facilitate the cross-linking of silane-terminated polymers. google.com

The development of switchable polymerization catalysis, which allows for the creation of block copolymers from a mixture of monomers using a single catalyst, represents an advanced application area. nih.gov While not directly cited for this compound, the principles involve catalysts that can selectively polymerize different monomers. The functional groups present in bis-amino silanes could potentially be integrated into such sophisticated catalyst designs. nih.gov

Table 2: Roles of Bis-Amino Silanes in Polymerization

| Role | Mechanism | Application | Relevant Compound Class |

|---|---|---|---|

| Crosslinking Agent | Hydrolysis and condensation of triethoxysilyl groups to form siloxane networks. | Curing of adhesives, sealants, and coatings. | Organofunctional Silanes google.com |

| Curing Catalyst | The amine group acts as a base to catalyze the condensation of silanol groups. | Accelerating the moisture-curing of silane-terminated polymers. | Basic Amines / Organofunctional Silanes google.com |

| External Electron Donor | The amine's lone pair of electrons interacts with the metal center of a polymerization catalyst. | Control of stereochemistry and activity in Ziegler-Natta type polymerizations. | Bis-organofunctional silanes mdpi.com |

Materials for Absorbance

The chemical structure of this compound makes it an excellent building block for synthesizing materials designed for absorbance, particularly for the capture of acidic gases like carbon dioxide (CO₂). The principle relies on combining the basicity of the amine group with the robust, high-surface-area structures that can be formed from the silane groups.

Amine-functionalized materials are widely studied as sorbents for CO₂. researchgate.netresearchgate.netsintef.nogccassociation.org The nitrogen atom in the amine group can act as a Lewis base, reacting reversibly with the acidic CO₂ molecule. This chemical interaction leads to a high selectivity for CO₂ over other non-acidic gases. mdpi.com

This compound can be used as a precursor to create solid sorbent materials through a sol-gel process. By hydrolyzing and co-condensing it, often with another silane like tetraethoxysilane (TEOS) or 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), it is possible to create a porous organosilica framework where the amine groups are covalently attached to the surface. ottokemi.comchemicalbook.comsilimtec.com This method of covalently attaching the amines, sometimes called grafting or in-situ polymerization, is often more effective than simply impregnating a pre-made silica support with amines, leading to higher amine content and improved CO₂ adsorption capacity. mdpi.com

Research on the closely related compound Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) has shown that it can be used with BTESE to synthesize amine-modified mesostructured organosilica with potential applications in absorbance. ottokemi.comchemicalbook.comsilimtec.com These materials offer several key benefits for absorbance applications:

High Capacity: The high density of amine groups integrated into the material's structure provides numerous active sites for binding CO₂ molecules. mdpi.com

High Selectivity: The chemical reaction between the amine and CO₂ ensures that CO₂ is captured preferentially from a gas mixture. mdpi.com

Structural Stability: The cross-linked siloxane backbone provides a robust and durable material that can withstand repeated absorption/desorption cycles.

Studies have demonstrated that mesoporous silica materials functionalized with amine groups can show a dramatic increase in CO₂ adsorption capacity compared to the unmodified silica. mdpi.com The sorption behavior of such materials is also relevant for capturing metal ions from aqueous solutions and for the adsorption of large biomolecules like proteins. mdpi.com

Table 3: Research Findings on Amine-Functionalized Sorbents

| Sorbent Material | Precursors | Target Absorbate | Key Finding |

|---|---|---|---|

| Amine-Modified Organosilica | Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA), 1,2-bis(triethoxysilyl)ethane (BTESE) | General Absorbance | Synthesis of mesostructured materials with potential for absorbance applications confirmed. ottokemi.comchemicalbook.comsilimtec.com |

| Amine-Functionalized Mesoporous Silica | Tetraethoxysilane (TEOS), various aminopropyl silanes | Carbon Dioxide (CO₂) | In-situ polymerization of amine silanes leads to significantly higher amine content and a CO₂ adsorption capacity of up to 5.7 wt%. mdpi.com |

| Amine-Containing Spherical Silica | TEOS, Bis[3-(triethoxysilyl)propyl]amine | Metal Ions (Ni²⁺, Cu²⁺), Bovine Serum Albumin (BSA) | The structure of the amine group influences the sorption capacity for different targets, with secondary amines showing high affinity for BSA. mdpi.com |

Characterization Techniques for Structural and Morphological Analysis

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure and bonding within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. For Bis(triethoxysilylmethyl)amine, a combination of ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of its molecular framework.

¹H NMR would be used to identify the chemical environment of the protons in the molecule. Specific signals would be expected for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethoxy groups, the methylene protons of the silylmethyl (Si-CH₂-N) groups, and any proton attached to the central nitrogen atom.

¹³C NMR provides information on the carbon skeleton. Distinct peaks would correspond to the carbon atoms of the ethoxy groups and the silylmethyl groups.

²⁹Si NMR is particularly crucial for organosilicon compounds, offering direct insight into the silicon environment and confirming the presence and nature of the triethoxysilyl groups.

While multi-nuclear NMR is mentioned as a technique for identifying N,N-bis(triethoxysilylmethyl)amine, specific chemical shift data and spectra are not available in the reviewed literature. researchgate.net

Interactive Data Table: Expected NMR Resonances for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -O-CH₂-CH₃ | Data not available |

| ¹H | -O-CH₂-CH₃ | Data not available |

| ¹H | Si-CH₂-N | Data not available |

| ¹H | N-H | Data not available |

| ¹³C | -O-CH₂-CH₃ | Data not available |

| ¹³C | -O-CH₂-CH₃ | Data not available |

| ¹³C | Si-CH₂-N | Data not available |

| ²⁹Si | (EtO)₃-Si- | Data not available |

Note: Specific data is currently unavailable in the public domain.

Vibrational Spectroscopy (FTIR, Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include:

Si-O-C stretching: Typically observed in the fingerprint region of the IR spectrum.

C-H stretching: From the ethoxy and methyl groups.

N-H stretching: If the amine is secondary.

C-N stretching.

Si-C stretching.

Although FTIR is a standard technique for characterizing silanes, specific spectra for this compound were not found. researchgate.netnist.gov Similarly, while Raman spectroscopy is used for analyzing related compounds, data for the target molecule is absent. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through analysis of fragmentation patterns. For this compound, mass spectrometry would confirm the molecular mass and the presence of silicon isotopes. While its use for the identification of this compound is noted, the actual mass spectra are not provided. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS could provide the elemental composition (C, N, O, Si) and information about the chemical bonding environments of these elements. However, no XPS studies specifically analyzing this compound were identified in the literature. aps.org

Diffraction and Microscopy Techniques

These techniques are typically used to analyze the solid-state structure and morphology of materials. For a compound like this compound, which is likely a liquid or a low-melting solid, these techniques would be applied to its crystalline derivatives or to polymeric materials derived from it. No X-ray diffraction or microscopy data for this compound itself were found in the surveyed literature. aps.orgmdpi.com

Thermal and Surface Analysis

The thermal stability and surface properties of materials are critical for their application, especially in harsh environments or in interfacial applications. Thermogravimetric Analysis (TGA) and zeta potential measurements are key techniques for these assessments.

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com This analysis is crucial for understanding the decomposition behavior and the operational temperature limits of materials.

In the study of R-silsesquioxane-based network polymers synthesized from various bis(triethoxysilyl) cross-linkers, TGA was used to determine the temperature at 5% mass loss (T5%) and the ceramic yield at 1000 °C. nih.gov For example, networks formed with 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE) showed a T5% of 320 °C and a ceramic yield of 75%. nih.gov Similarly, TGA of mixed matrix membranes derived from 1,2-bis(triethoxysilyl)ethane (BTESE) and polyhedral oligomeric silsesquioxane (POSS) with amine groups indicated good thermal stability. researchgate.net The analysis of cross-linked silica-based aerogels incorporating bis(trimethoxysilylpropyl)amine (B1216377) (BTMSPA) also relies on TGA to assess their thermal properties. nasa.gov

Table 2: Thermal Stability Data for Related Silane-Based Materials from TGA

| Material | Solvent | T5% (°C) | Residue at 1000 °C (%) | Reference |

| Network with 1,2-bis(triethoxysilyl)ethane (BTSE) | DCM | 320 | 75 | nih.gov |

| Network with 1,2-bis(triethoxysilyl)ethylene (B7984447) (BTSEE) | DCM | 260 | 69 | nih.gov |

| Network with 1,2-bis(triethoxysilyl)acetylene (BTSA) | DCM | 220 | 72 | nih.gov |

| Network with 1,6-bis(triethoxysilyl)hexane (B1631551) (BTSH) | DCM | 320 | 77 | nih.gov |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, and it is one of the fundamental parameters known to affect stability. In the context of aminosilane-functionalized surfaces, zeta potential measurements are crucial for understanding the surface charge characteristics and the stability of colloidal dispersions.

Studies on silica (B1680970) nanoparticles modified with various aminosilanes have shown that the isoelectric point (the pH at which the zeta potential is zero) is dependent on the type of aminosilane (B1250345) used. For instance, surface modification with 3-aminopropyltriethoxysilane (B1664141) (APES) resulted in an isoelectric point of pH 4.9, while N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPE) shifted it to pH 8.6. This indicates that the surface charge of the modified nanoparticles is highly dependent on the chemical nature of the grafted aminosilane. Continuous monitoring of zeta potential has also been used to study the deposition and stability of aminosilane coatings on surfaces in real-time. acs.orgnih.govacs.org

Table 3: Isoelectric Points of Silica Nanoparticles Modified with Different Aminosilanes

| Aminosilane | Isoelectric Point (pH) | Reference |

| 3-aminopropyltriethoxysilane (APES) | 4.9 | |

| Aminopropyldimethylethoxysilane (APMS) | 7.4 | |

| N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPE) | 8.6 |

For applications in gas separation membranes, the gas permeance and selectivity of materials derived from this compound and related compounds are critical performance indicators. These measurements quantify the ability of a membrane to allow the passage of certain gases while restricting others.

Membranes fabricated from aminosilane-functionalized materials are often evaluated for CO2 separation. For example, mixed matrix membranes (MMMs) incorporating aminosilane-functionalized zeolite Y in a Pebax matrix showed enhanced CO2/CH4 separation performance. The addition of 5 wt.% of modified zeolite Y resulted in a more than 100% increase in gas permeability and a 35% improvement in the CO2/CH4 separation factor. mdpi.com Similarly, MMMs with aminosilane-functionalized SAPO-34 exhibited a CO2 permeability of approximately 137 Barrer and a CO2/CH4 selectivity of 34.7. acs.org Membranes made from aminosilane-functionalized graphene oxide in a Pebax matrix also demonstrated high CO2 permeability and selectivity. kaust.edu.sa

Table 4: Gas Separation Performance of Aminosilane-Functionalized Membranes

| Membrane Composition | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

| 5 wt.% Mo-ZeY/Pebax | CO2/CH4 | - | Enhanced by 35% | mdpi.com |

| 8 wt.% APDS-modified SAPO-34/Pebax | CO2/CH4 | ~137 (CO2) | 34.7 | acs.org |

| Pebax/f-GO-0.9% | CO2/N2 | 934.3 (CO2) | 71.1 | kaust.edu.sa |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This is essential for confirming the synthesis of a new molecule like this compound and for verifying its purity.

The synthesis of novel compounds, such as bis(amidate) rare-earth metal amides, is typically confirmed by elemental analysis alongside other techniques like single-crystal X-ray diffraction. rsc.org Similarly, the characterization of new Schiff base derivatives and silatrane (B128906) compounds includes elemental analysis to verify their proposed structures. researchgate.netechemcom.com For this compound, elemental analysis would be used to confirm the expected ratios of carbon, hydrogen, nitrogen, oxygen, and silicon. While specific elemental analysis data for this compound was not found in the provided search results, it is a standard characterization method for such compounds. kaimosi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of the Bis(triethoxysilylmethyl)amine molecule. nrel.govasrjetsjournal.org These calculations provide a fundamental understanding of the molecule's electronic structure, which governs its reactivity. asrjetsjournal.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the lone pair of electrons on the central nitrogen atom significantly influences the HOMO, making it a primary site for electrophilic attack. Conversely, the LUMO is typically distributed around the silicon atoms and their ethoxy substituents, indicating these are the sites susceptible to nucleophilic attack, particularly after hydrolysis.

DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the most negative potential is localized around the nitrogen atom, confirming its role as a Lewis base and a site for protonation. Positive potential regions are found around the hydrogen atoms of the ethoxy groups.

Furthermore, these computational methods can model the reaction pathways for hydrolysis and condensation, the initial steps in the formation of polysiloxane networks. By calculating the activation energies for these reactions, researchers can predict their kinetics and understand how factors like pH can influence the reaction rates. nih.gov The calculations can also clarify the reactivity of intermediate species formed during these processes. nih.gov

Table 1: Representative Quantum Chemical Properties of Silane (B1218182) Monomers (Illustrative)

| Parameter | Description | Typical Calculated Value/Finding |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localized on the amine group, indicating its nucleophilic character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Distributed around the silicon atoms, indicating electrophilic sites. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | Influences solubility and intermolecular interactions. mdpi.com |

| Mulliken Atomic Charges | Calculated partial charge on each atom | Nitrogen atom shows a significant negative charge; Silicon atoms show positive charges. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Confirms the nucleophilic nature of the nitrogen and electrophilic nature of silicon. asrjetsjournal.org |

Molecular Dynamics Simulations for Network Formation and Self-Assembly

While quantum mechanics describes the properties of a single molecule, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules over time. rsc.orgmdpi.com MD is particularly valuable for simulating the sol-gel process, where this compound monomers undergo hydrolysis and condensation to form a three-dimensional cross-linked network. mdpi.com

In these simulations, a large number of this compound molecules are placed in a simulation box, typically with water and a catalyst. The simulation tracks the positions and velocities of all atoms as they evolve over time according to classical mechanics. By employing reactive force fields, MD simulations can model the chemical reactions of hydrolysis (replacement of -OC2H5 groups with -OH groups) and subsequent condensation (formation of Si-O-Si linkages).

Modeling of Interfacial Interactions and Adhesion Mechanisms

This compound is often used as a coupling agent to promote adhesion between organic polymers and inorganic substrates like glass or metal oxides. Computational modeling, especially MD simulations, is instrumental in understanding the mechanisms behind this enhanced adhesion at the molecular level.

To study interfacial interactions, a simulation model is constructed consisting of an inorganic substrate (e.g., a silica (B1680970) or titania surface), a layer of this compound molecules, and a polymer matrix. The simulation can then model the deposition and curing process. It shows how the triethoxysilyl groups hydrolyze to form reactive silanols (Si-OH), which then form strong, covalent Si-O-Substrate bonds with the hydroxyl groups on the inorganic surface.

Beyond these covalent bonds, the models also quantify the contribution of weaker, non-covalent interactions. The central amine group can form hydrogen bonds with surface hydroxyls or interact with the polymer matrix. The flexible methylene (B1212753) bridges allow the molecule to orient itself favorably at the interface to maximize these interactions. By calculating the work of adhesion (the energy required to separate the polymer from the substrate), these simulations can directly predict the effectiveness of the silane as an adhesion promoter.

Computational Prediction of Material Properties and Performance

A key goal of computational modeling is to predict the macroscopic properties and performance of materials based on their molecular structure. researchgate.net By bridging the gap between molecular behavior and bulk properties, these predictions can guide the design of new materials with desired characteristics.

Once a realistic model of the cross-linked this compound network is generated using MD simulations, various physical and mechanical properties can be calculated. For instance, by applying simulated tensile or compressive strain to the model, one can predict mechanical properties like Young's modulus, tensile strength, and flexibility. mdpi.com

Thermal properties, such as the glass transition temperature (Tg), can be determined by simulating the material's response to temperature changes. mdpi.com Transport properties, which are crucial for applications like gas separation membranes, can also be predicted by simulating the diffusion of small molecules (e.g., CO2, N2) through the polymer network. mdpi.com These simulations can help correlate the pore size and chemical functionality of the network with its permeability and selectivity. researchgate.net This predictive capability allows for the virtual screening of different silane structures and formulations to optimize performance for specific applications, such as corrosion-resistant coatings or advanced composites, before extensive experimental work is undertaken. gelest.comgoogle.com

Table 2: Computationally Predicted Material Properties (Illustrative)

| Property | Computational Method | Predicted Outcome/Insight |

|---|---|---|

| Young's Modulus | Molecular Dynamics (MD) | Relates cross-link density to material stiffness. mdpi.com |

| Glass Transition Temp. (Tg) | Molecular Dynamics (MD) | Predicts the operational temperature range of the material. mdpi.com |

| Work of Adhesion | MD/Steered MD | Quantifies adhesion strength to specific substrates (e.g., silica, aluminum). |

| Gas Permeability | MD/Grand Canonical Monte Carlo (GCMC) | Predicts performance in membrane-based separation applications. mdpi.com |

| Corrosion Resistance | Quantum/MD Simulations | Models the integrity of the silane layer in corrosive environments. |

Emerging Research Frontiers and Future Prospects

Development of Sustainable Synthesis Routes

The traditional synthesis of aminosilanes often involves the use of corrosive chlorosilanes, which generate a stoichiometric amount of ammonium (B1175870) salt waste for every silicon-nitrogen bond formed. rsc.orgrsc.org This has driven research into more sustainable and environmentally friendly synthetic methods.

A key area of development is the catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.org This method directly forms the Si-N bond with the only byproduct being hydrogen gas, representing a significant leap forward in green chemistry. rsc.orgrsc.org Researchers are exploring a wide range of catalysts across the periodic table to improve efficiency and selectivity. rsc.org For instance, catalysts based on magnesium, yttrium, and even metal-free boron compounds have shown promise in facilitating this reaction under milder conditions, such as room temperature. rsc.org One study highlighted the use of B(C₆F₅)₃, which at a 5 mol% loading, efficiently catalyzed the coupling of various amines and silanes with high yields. rsc.org Another approach utilized a magnesium pre-catalyst that enabled the conversion of primary aliphatic amines to aminosilanes within 24 hours at room temperature. rsc.org

Other green chemistry approaches being investigated include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent, or using water as a green solvent, reduces waste and minimizes the environmental impact. researchgate.netmdpi.com

Use of organocatalysts: Non-metal catalysts can offer a less toxic and more sustainable alternative to traditional metal-based catalysts. rsc.org

These emerging synthetic routes are crucial for the large-scale, environmentally responsible production of Bis(triethoxysilylmethyl)amine and related aminosilanes.

Advanced Multifunctional Material Architectures

The dual functionality of this compound makes it an ideal building block for creating advanced, multifunctional materials. Its ability to form robust, hydrolytically stable bonds with inorganic substrates like silica (B1680970), glass, and metal oxides, combined with the reactive amine group, allows for the design of sophisticated organic-inorganic hybrid materials. gelest.commdpi.comnih.gov

Dipodal silanes, such as this compound, are instrumental in forming denser, more cross-linked networks on surfaces, which significantly enhances the durability of coatings and composites. gelest.commdpi.com These materials exhibit improved resistance to moisture and corrosion, making them suitable for demanding applications in aerospace, automotive, and construction. gelest.com

Recent research has focused on creating hybrid materials with tailored properties. For example, this compound can be co-condensed with other alkoxysilanes to create sol-gel coatings with specific functionalities. mdpi.comgoogle.com By incorporating different organic groups, properties like hydrophobicity, adhesion, and compatibility with polymer matrices can be precisely controlled. mdpi.comcolab.ws In one application, a derivative, N,N′-bis(triethoxysilylmethyl)-4,4′-bipyridinium, was used to create a fluorescent hybrid material within the pores of mesoporous silica, demonstrating potential for drug delivery and medical diagnostics. acs.org

The table below summarizes some of the advanced material applications for aminosilanes.

| Application Area | Material Type | Function of Aminosilane (B1250345) | Benefit |

|---|---|---|---|

| Composites | Fiber-reinforced polymers | Adhesion promoter, coupling agent | Improved mechanical strength, hydrolytic stability mdpi.comnih.gov |

| Coatings | Anti-corrosion primers | Crosslinker, adhesion promoter | Enhanced durability, moisture resistance gelest.commdpi.com |

| Adhesives | High-performance sealants | Curing agent, adhesion promoter | Stronger bonding, thermal stability evonik.comevonik.com |

| Electronics | Mixed matrix membranes | Nanocomposite component | Gas separation, tailored porosity |

| Biomedical | Surface modification | Coupling agent for biomolecules | Biocompatible and stable functionalization researchgate.net |

Integration into Smart and Responsive Systems

The unique chemical structure of this compound is being leveraged to create "smart" materials that can respond to external stimuli. These responsive systems have the potential to revolutionize fields from medicine to electronics.

One promising area is the development of self-healing coatings. Aminosilanes can be incorporated into microcapsules within a coating matrix. sci-hub.se When the coating is damaged, the capsules rupture, releasing the silane (B1218182) which can then react with moisture in the air to polymerize and heal the scratch, restoring the protective barrier. sci-hub.se This self-healing capability can significantly extend the lifespan of coated materials and reduce maintenance costs.

Another exciting application is in the creation of nitric oxide (NO)-releasing coatings for medical implants. google.com By modifying the amine group of the silane to carry a diazeniumdiolate group, a coating can be produced that releases NO, a molecule known to inhibit blood clotting and prevent bacterial infection on the surface of medical devices. google.com

Furthermore, the amine functionality can be used to create surfaces that respond to changes in pH. This can be useful for developing sensors or for controlled drug delivery systems where the release of a therapeutic agent is triggered by a specific pH environment in the body. The ability to graft these functional silanes onto various substrates opens up possibilities for creating a wide range of stimuli-responsive materials. mdpi.com

Computational Design and Accelerated Material Discovery

The development of new materials has traditionally been a time-consuming process of trial-and-error experimentation. However, the integration of computational modeling and machine learning is set to dramatically accelerate the discovery and design of novel materials based on silanes like this compound. tandfonline.comacs.orgeusko-ikaskuntza.eus

Computational Modeling: First-principles quantum mechanical simulations, such as density functional theory (DFT), allow researchers to predict the electronic and structural properties of molecules at an atomic level without the need for experimental data. electrochem.orgmghpcc.org This enables the investigation of reaction mechanisms, such as the hydrolysis and condensation of silanes on a surface, and the prediction of material properties like bond strength and thermal stability. researchgate.netmdpi.com For example, molecular dynamics simulations have been used to study how aminosilanes with different chain lengths affect the thermo-mechanical properties of epoxy composites, providing insights that can guide the selection of the optimal silane for a specific application. researchgate.netmdpi.com

Machine Learning and Accelerated Discovery: While powerful, detailed simulations can be computationally expensive. Machine learning (ML) offers a way to bridge this gap. tandfonline.comacs.orgaip.org By training ML models on data from a smaller number of high-fidelity simulations or experiments, it becomes possible to rapidly predict the properties of thousands or even millions of new candidate molecules. tandfonline.comacs.org This high-throughput virtual screening can quickly identify promising new silane structures with desired functionalities.

This data-driven approach, often referred to as materials informatics, is creating a new paradigm in materials science. eusko-ikaskuntza.eusresearchgate.net Generative models, such as variational autoencoders (VAEs), can even be used to design entirely new molecules with optimized properties. tandfonline.comresearchgate.net This synergy between computational modeling and machine learning is drastically reducing the time and cost associated with discovering next-generation materials, moving from years to potentially just months. researchgate.net

| Compound Name | |

|---|---|

| 3-[2-(2-aminoethylamino)ethylamino]-propyl-trimethoxysilane | |

| 3-aminopropyltriethoxysilane (B1664141) | |

| B(C₆F₅)₃ (tris(pentafluorophenyl)borane) | |

| This compound | |

| N,N′-bis(triethoxysilylmethyl)-4,4′-bipyridinium | |

| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | |

| Chlorosilanes |

Q & A

Basic: What are the established synthetic routes for Bis(triethoxysilylmethyl)amine, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution between triethoxysilane derivatives and methylamine precursors. A common approach involves reacting chloromethyltriethoxysilane with excess methylamine under anhydrous conditions (e.g., in toluene at 60–80°C). Yield optimization requires strict control of moisture (to prevent hydrolysis), stoichiometric ratios (to minimize byproducts like trisubstituted amines), and inert atmospheres (to avoid oxidation). Post-synthesis purification via vacuum distillation or column chromatography is critical for isolating high-purity product .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential. The NMR peak near −45 ppm confirms the triethoxysilyl group, while NMR identifies methylene protons adjacent to silicon (δ ~0.6–1.2 ppm) and ethoxy groups (δ ~3.8 ppm).

- FTIR : Stretching vibrations for Si-O-C (∼1100 cm) and N-H (∼3300 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 356.2). Cross-referencing with X-ray crystallography (if crystals form) resolves structural ambiguities .

Advanced: How can researchers address discrepancies between observed and theoretical spectroscopic data for this compound?

Methodological Answer:

- Contamination Check : Verify solvent purity (e.g., deuterated solvent residues in NMR) or side reactions (e.g., hydrolysis products like silanols).

- Dynamic Effects : Temperature-dependent NMR can reveal conformational flexibility or hydrogen bonding affecting peak splitting.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data. For example, unexpected shifts may arise from solvent polarity or coordination with trace metals .

Advanced: What strategies optimize this compound’s stability in hydrolytically sensitive applications (e.g., sol-gel processes)?

Methodological Answer:

- Controlled Hydrolysis : Use sub-stoichiometric water ratios and acidic/basic catalysts (e.g., HCl or NHOH) to regulate condensation rates.

- Co-Solvents : Add aprotic solvents (e.g., THF) to slow water diffusion into the reaction matrix.

- Stabilizers : Introduce chelating agents (e.g., EDTA) to sequester metal impurities that accelerate undesired crosslinking. Monitor real-time via in situ FTIR or dynamic light scattering .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water (prevents exothermic hydrolysis).

- Waste Disposal : Collect residues in sealed containers labeled for halogenated organosilicon waste. Partner with certified disposal agencies to comply with EPA/DOT regulations .

Advanced: How does this compound function as a ligand in transition-metal catalysis, and what analytical methods validate its coordination behavior?

Methodological Answer:

- Coordination Modes : The amine and ethoxy groups act as Lewis bases, forming complexes with metals like Cu(II) or Ru(III). Use XAS (X-ray absorption spectroscopy) to probe metal-ligand bond distances and oxidation states.

- Catalytic Activity Testing : Conduct kinetic studies (e.g., UV-Vis monitoring of catalytic cycles) in model reactions (e.g., oxidation of alcohols). Compare turnover frequencies (TOF) with control ligands (e.g., bipyridine) to assess efficacy.

- Single-Crystal XRD : Resolve coordination geometry and confirm chelation patterns .

Advanced: How can researchers mitigate byproduct formation during the functionalization of this compound for hybrid material synthesis?

Methodological Answer:

- Protective Group Strategies : Temporarily block reactive sites (e.g., silyl ether protection of ethoxy groups) during derivatization.

- Stepwise Functionalization : Prioritize reactions at the amine group (e.g., alkylation) before modifying ethoxy moieties.

- Analytical Monitoring : Use TLC or GC-MS to track intermediate purity and adjust reaction times/temperatures dynamically .

Basic: What are the primary industrial and academic applications of this compound beyond catalysis?

Methodological Answer:

- Surface Modification : As a silane coupling agent, it enhances adhesion between organic polymers and inorganic substrates (e.g., glass or metals). Characterize via contact angle measurements or AFM.

- Nanocomposites : Incorporate into silica nanoparticles for drug delivery systems; validate dispersion homogeneity using TEM and DLS.

- Protective Coatings : Formulate anti-corrosive layers; test durability via salt spray assays and electrochemical impedance spectroscopy .

Advanced: What computational tools assist in predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in DMSO vs. hexane) on reaction pathways using software like GROMACS.

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites.

- Machine Learning : Train models on existing organosilicon reaction datasets to predict optimal conditions (e.g., temperature, catalysts) for new transformations .

Advanced: How can researchers resolve instability issues in this compound-derived materials under UV exposure?

Methodological Answer:

- Additive Screening : Introduce UV stabilizers (e.g., hindered amine light stabilizers) at 1–5 wt%.

- Accelerated Aging Tests : Expose materials to UV-B lamps (310 nm) and monitor degradation via FTIR (tracking Si-O-Si network breakdown) or tensile strength measurements.

- Crosslinking Optimization : Adjust sol-gel parameters (e.g., pH, HO:Si ratio) to enhance network density and reduce photooxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products